2-chloro-1-methoxy-4-(2-nitroethenyl)benzene

Nitric Oxide Synthase Inhibition Endothelial Biology Enzyme Kinetics

For researchers dissecting eNOS pathways, this is the only β-nitrostyrene derivative with publicly available eNOS inhibition data (IC₅₀ 180 nM) and a fully characterized crystal structure, featuring a distinct 3.647Å intermolecular packing. Its unique push-pull electronic system from the 2-chloro-1-methoxy pattern ensures target specificity, making it an essential, high-purity benchmark for cardiovascular SAR studies and solid-state crystal engineering projects.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
Cat. No. B11817779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-methoxy-4-(2-nitroethenyl)benzene
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3
InChIKeyXAEBQJANFSJNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene: A Structurally Defined β-Nitrostyrene for Targeted NOS Inhibition and Crystalline Material Studies


2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (CAS 154455-59-1), systematically named as 2-chloro-4-[(E)-2-nitroethenyl]phenyl methyl ether, is a β-nitrostyrene derivative characterized by a 1,2,4-trisubstituted benzene ring bearing chloro, methoxy, and nitroethenyl groups . The compound exhibits a molecular formula of C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol . It has been investigated for its inhibitory activity against human endothelial nitric oxide synthase (eNOS) and has been structurally characterized by single-crystal X-ray diffraction, revealing a nearly planar molecular conformation stabilized by van der Waals interactions [1].

Why 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Cannot Be Replaced by Generic β-Nitrostyrenes or Simple Halogenated Analogs


Simple replacement of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene with a generic β-nitrostyrene or a mono-substituted analog is not scientifically justified due to the compound's unique electronic and steric profile. The simultaneous presence of an electron-donating methoxy group at the 1-position and an electron-withdrawing chloro group at the 2-position establishes a distinct push-pull electronic system on the aromatic ring, which directly modulates the reactivity of the nitroethenyl moiety. This substitution pattern is critical for the compound's interaction with biological targets, as evidenced by its specific inhibition of human eNOS (IC₅₀ = 180 nM) [1]. Furthermore, the specific halogenation pattern governs the solid-state packing arrangement, with the compound exhibiting a unique intermolecular distance of 3.647 Å that is not replicated in other chlorinated β-nitrostyrenes [2].

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons for 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene


eNOS Inhibitory Potency: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Demonstrates Defined Nanomolar Activity Lacking in Unsubstituted and Mono-Substituted β-Nitrostyrenes

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene exhibits potent inhibition of human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM when tested in insect SF9 cells expressing the recombinant enzyme [1]. This stands in stark contrast to unsubstituted β-nitrostyrene (CAS 102-96-5) and 4-methoxy-β-nitrostyrene (CAS 5576-97-6), which have not been reported as direct eNOS inhibitors in the primary literature, instead showing vasorelaxant effects through other mechanisms such as sGC stimulation [2]. The presence of both chloro and methoxy substituents in the target compound appears critical for engaging the eNOS active site with this level of affinity.

Nitric Oxide Synthase Inhibition Endothelial Biology Enzyme Kinetics

Solid-State Structural Organization: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Exhibits a Distinct Intermolecular Distance Compared to the 4-Chloro Isomer

Single-crystal X-ray diffraction analysis of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene reveals a nearly planar molecular conformation (torsion angle -179(2)° for C(4)-C(7)-C(8)-C(9)) and a nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. This intermolecular spacing is a direct consequence of the specific 2-chloro-1-methoxy substitution pattern. In contrast, the isomeric trans-4-chloro-β-nitrostyrene (CAS 3156-35-1) adopts a different packing arrangement due to the altered dipole moment and steric hindrance, as evidenced by its distinct melting point (113-115°C) compared to 143-145°C for the target compound .

Crystal Engineering X-ray Crystallography Solid-State Chemistry

Electronic Substituent Effects: The Combined Chloro and Methoxy Substituents Establish a Unique Electron Density Profile Relative to Non-Chlorinated or Non-Methoxylated Analogs

The 2-chloro-1-methoxy substitution pattern in 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene generates a distinct electronic environment compared to β-nitrostyrenes lacking one or both substituents. Hammett substituent constants predict that the methoxy group (σₚ = -0.27) acts as a strong electron donor via resonance, while the chloro group (σₚ = +0.23) acts as an electron-withdrawing group via induction. This push-pull system on the aromatic ring modulates the electrophilicity of the nitroalkene moiety [1]. The effect is quantifiable through the compound's unique reactivity profile, as evidenced by its selective inhibition of eNOS (IC₅₀ 180 nM) not observed with 4-methoxy-β-nitrostyrene [2].

Physical Organic Chemistry SAR Studies Electrophilicity

Optimal Scientific and Industrial Use Cases for 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Based on Verified Differentiation Data


Biochemical Probe for eNOS Activity and Nitric Oxide Signaling Studies

With a defined IC₅₀ of 180 nM against human eNOS [1], 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene serves as a valuable tool compound for investigating the role of eNOS in cellular models. Its activity is distinct from that of simpler β-nitrostyrenes, which primarily act via sGC stimulation rather than direct enzyme inhibition. Researchers can use this compound to dissect eNOS-dependent pathways in endothelial biology and cardiovascular research, where selective modulation of nitric oxide production is required.

Crystal Engineering and Co-Crystal Design Utilizing the Unique Intermolecular Distance

The compound's well-characterized crystal structure, including its nearly planar conformation and specific intermolecular distance of 3.647 Å [2], makes it a reliable candidate for crystal engineering studies. The 2-chloro-1-methoxy substitution pattern yields a packing arrangement that is distinct from the 4-chloro isomer, offering a predictable building block for designing co-crystals or studying halogen-bonding interactions in the solid state.

Structure-Activity Relationship (SAR) Studies in β-Nitrostyrene Series

As the only β-nitrostyrene derivative with a 2-chloro-1-methoxy substitution pattern for which quantitative eNOS inhibition data (IC₅₀ 180 nM) is publicly available [1], this compound is an essential comparator in SAR investigations. It provides a clear benchmark for evaluating how modifications to the aromatic ring (e.g., altering halogen position, adding/removing methoxy groups) affect potency and target selectivity, as demonstrated by the contrasting vasorelaxant mechanism of 4-methoxy-β-nitrostyrene [3].

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